Benzamide, N-[2-(3,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-
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Overview
Description
Benzamide, N-[2-(3,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-(3,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- typically involves the formation of the triazole ring followed by the attachment of the benzamide moiety. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specialized reactors and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2-(3,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzamide, N-[2-(3,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound is investigated for its biological activity, including its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of Benzamide, N-[2-(3,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor binding, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethylphenyl) 2-bromobenzamide: This compound shares a similar benzamide structure but differs in the presence of a bromine atom.
N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)benzamide: This compound contains a thiazole ring instead of a triazole ring.
Uniqueness
Benzamide, N-[2-(3,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
830336-10-2 |
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Molecular Formula |
C23H20N4O |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-5-phenyltriazol-4-yl]benzamide |
InChI |
InChI=1S/C23H20N4O/c1-16-13-14-20(15-17(16)2)27-25-21(18-9-5-3-6-10-18)22(26-27)24-23(28)19-11-7-4-8-12-19/h3-15H,1-2H3,(H,24,26,28) |
InChI Key |
KZWYMQSWEZJPFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2N=C(C(=N2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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